molecular formula C15H16N4O6 B11950340 N,N'-Methylenebis(2-methoxy-4-nitroaniline) CAS No. 131508-21-9

N,N'-Methylenebis(2-methoxy-4-nitroaniline)

Cat. No.: B11950340
CAS No.: 131508-21-9
M. Wt: 348.31 g/mol
InChI Key: FNESUBKAWXRMAK-UHFFFAOYSA-N
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Description

N,N’-Methylenebis(2-methoxy-4-nitroaniline) is an organic compound with the molecular formula C15H16N4O6 and a molecular weight of 348.318 g/mol . This compound is known for its unique structure, which includes two methoxy and two nitro groups attached to an aniline backbone, connected by a methylene bridge. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Methylenebis(2-methoxy-4-nitroaniline) typically involves the reaction of 2-methoxy-4-nitroaniline with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the two aniline molecules . The general reaction can be represented as follows:

[ 2 \text{C}_7\text{H}_8\text{N}_2\text{O}3 + \text{CH}2\text{O} \rightarrow \text{C}{15}\text{H}{16}\text{N}_4\text{O}_6 + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of N,N’-Methylenebis(2-methoxy-4-nitroaniline) follows a similar synthetic route but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves precise control of temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N,N’-Methylenebis(2-methoxy-4-nitroaniline) undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used to substitute the methoxy groups, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups results in the formation of N,N’-Methylenebis(2-methoxy-4-phenylenediamine).

Scientific Research Applications

N,N’-Methylenebis(2-methoxy-4-nitroaniline) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N’-Methylenebis(2-methoxy-4-nitroaniline) involves its interaction with various molecular targets and pathways. The nitro groups can participate in redox reactions, while the methoxy groups can influence the compound’s solubility and reactivity. The methylene bridge provides structural stability, allowing the compound to interact with specific enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Methylenebis(2-methoxy-4-nitroaniline) is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.

Properties

CAS No.

131508-21-9

Molecular Formula

C15H16N4O6

Molecular Weight

348.31 g/mol

IUPAC Name

N,N'-bis(2-methoxy-4-nitrophenyl)methanediamine

InChI

InChI=1S/C15H16N4O6/c1-24-14-7-10(18(20)21)3-5-12(14)16-9-17-13-6-4-11(19(22)23)8-15(13)25-2/h3-8,16-17H,9H2,1-2H3

InChI Key

FNESUBKAWXRMAK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NCNC2=C(C=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

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